Tert-butyl 2-amino-4-carbamoylbutanoate
Description
Tert-butyl 2-amino-4-carbamoylbutanoate is a synthetic organic compound featuring a tert-butyl ester group, an amino group, and a carbamoyl moiety.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12) |
InChI Key |
VVOPSEUXHSUTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-carbamoylbutanoate typically involves the reaction of tert-butyl 2-amino-4-bromobutanoate with a suitable carbamoylating agent. One common method is the use of tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-carbamoylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tert-butyl 2-nitro-4-carbamoylbutanoate.
Reduction: Formation of tert-butyl 2-amino-4-aminobutanoate.
Substitution: Formation of various esters depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-4-carbamoylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-carbamoylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carbamoyl group can also interact with nucleophilic residues in proteins, leading to covalent modification.
Comparison with Similar Compounds
Physical and Chemical Properties
The following table compares key properties of tert-butyl 2-amino-4-carbamoylbutanoate with tert-butyl alcohol and a structurally similar tert-butyl ester (from ):
Reactivity and Stability
- This compound: Likely hydrolyzes under acidic or basic conditions to release tert-butyl alcohol and the corresponding amino acid. The carbamoyl group may reduce reactivity compared to simpler esters.
- tert-Butyl Alcohol : Reacts violently with oxidizers (e.g., chlorine, permanganates) and alkali metals, producing flammable hydrogen gas. Decomposes in strong acids to release toxic isobutylene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
